ethyl (2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarboxylate
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Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
5-bromo-2-hydroxybenzaldehyde+ethoxycarbohydrazide→N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The C=N bond can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its Schiff base structure.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. The bromine and hydroxyl groups on the phenyl ring can also interact with biological targets, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which can significantly influence its reactivity and potential applications. The ethoxycarbohydrazide moiety also provides additional sites for chemical modification, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H11BrN2O3 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13-12-6-7-5-8(11)3-4-9(7)14/h3-6,14H,2H2,1H3,(H,13,15)/b12-6+ |
InChI Key |
UTOMKXNZSDRRCM-WUXMJOGZSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CCOC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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